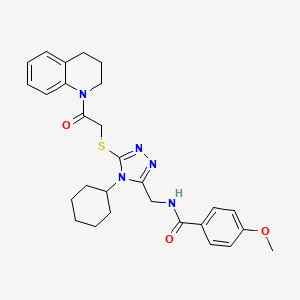

N-((4-cyclohexyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

This compound is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a cyclohexyl group at position 4 and a methyl group linked to a 4-methoxybenzamide moiety at position 2. The thioether bridge at position 5 connects to a 2-oxoethyl group bearing a 3,4-dihydroquinoline ring. The dihydroquinoline moiety introduces rigidity and planar characteristics, which may influence receptor binding or metabolic stability.

Properties

IUPAC Name |

N-[[4-cyclohexyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O3S/c1-36-23-15-13-21(14-16-23)27(35)29-18-25-30-31-28(33(25)22-10-3-2-4-11-22)37-19-26(34)32-17-7-9-20-8-5-6-12-24(20)32/h5-6,8,12-16,22H,2-4,7,9-11,17-19H2,1H3,(H,29,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFLZMCHRWCLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SCC(=O)N4CCCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-cyclohexyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structure, and biological properties based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C31H45N9O2

Molecular Weight: 575.75 g/mol

IUPAC Name: this compound

The compound features a triazole ring and a quinoline moiety, which are known for their diverse biological activities. The structural complexity contributes to its potential efficacy in various therapeutic areas.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Anticancer Properties

The compound's structural components suggest possible interactions with cancer cell pathways. Benzamide derivatives have been reported to exhibit anticancer activity through various mechanisms. For example, some benzamide derivatives have shown effectiveness as RET kinase inhibitors in cancer therapy . The presence of the quinoline structure may enhance this activity due to known interactions with DNA and cellular receptors involved in proliferation.

Study 1: Antitumor Effects of Related Compounds

A study evaluating related benzamide derivatives found that certain compounds exhibited significant antitumor effects in vitro. The study reported that specific modifications to the benzamide structure could lead to enhanced potency against cancer cell lines . This suggests that this compound may similarly possess antitumor properties worth investigating further.

Study 2: Synthesis and Biological Evaluation

Another study synthesized a series of triazole-containing compounds and evaluated their biological activities. The results indicated that modifications in the substituents on the triazole ring significantly affected the antimicrobial and anticancer activities. These findings support the hypothesis that this compound could be optimized for improved efficacy .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole/Thiazole Cores

- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) : Structural Differences: Replaces the cyclohexyl group with a 4-chlorophenyl-thiazolidinone and lacks the thioether-linked dihydroquinoline. Synthesis: Achieved 70% yield in ethanol, indicating efficient cyclization.

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (7–9) :

- Structural Differences : Feature a sulfonylphenyl group and difluorophenyl substituents instead of cyclohexyl and benzamide groups.

- Tautomerism : Exist as thione tautomers, confirmed by IR (νC=S at 1247–1255 cm⁻¹ and absence of νS-H). The target compound’s thioether linkage avoids tautomeric instability.

- Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization, contrasting with the target’s likely multi-step alkylation and coupling reactions.

Analogues with Modified Thioether Bridges

- N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (878065-05-5) : Structural Differences: Substitutes cyclohexyl with benzyl and dihydroquinoline with hydroxyamino-oxoethyl. Impact on Properties: The benzyl group increases aromaticity but may reduce metabolic stability compared to cyclohexyl.

N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides :

- Structural Differences : Feature pyrazole and phenyl groups on the triazole core.

- Synthesis : Utilize thiourea cyclization, differing from the target’s likely thioether alkylation. Yields (37–70%) highlight sensitivity to substituent steric effects, suggesting the target’s cyclohexyl group may require optimized coupling conditions.

Compounds with Dihydroquinoline-like Moieties

- 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-ones : Structural Differences: Replace the triazole core with a quinazolinone ring and incorporate thiophene/thiazole groups. Bioactivity: Demonstrated anti-tubercular activity, suggesting that the target compound’s dihydroquinoline moiety could similarly enhance activity against microbial targets.

Comparative Data Tables

Table 2: Physicochemical Properties

Research Findings and Implications

- Synthetic Challenges: The target compound’s cyclohexyl and dihydroquinoline groups may necessitate careful optimization of alkylation and coupling steps, as seen in lower yields for sterically hindered analogues (e.g., 37% for 4i ).

- Bioactivity Potential: The dihydroquinoline moiety parallels bioactive scaffolds in anti-infective agents , suggesting the target compound could be screened for similar activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.